Nociceptin (1-7)

説明

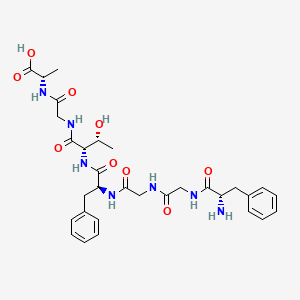

Nociceptin (1-7) is the N-terminal bioactive fragment of nociceptin . It is a potent ORL1 (NOP) receptor agonist with antinociceptive activity . When combined with nociceptin, it reduces hyperalgesia in vivo .

Synthesis Analysis

The synthesis of Nociceptin (1-7) involves complex biochemical processes. For instance, to better understand opioid receptor-like 1 (ORL1) internalization, scientists fused the C terminus of ORL1, the nociceptin (noc) receptor, to the N terminus of a green fluorescent protein and used the fusion protein to characterize receptor endocytosis in live human embryonic kidney cells .

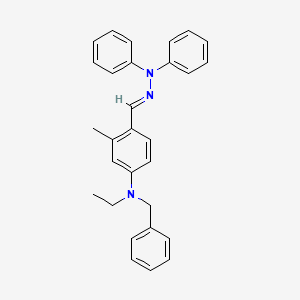

Molecular Structure Analysis

The molecular structure of Nociceptin (1-7) is complex and involves several scaffold classes of NOP ligands with varying NOP-MOP selectivity . The antagonist-bound crystal structure of the nociceptin receptor (NOP), from the opioid receptor family, was recently reported along with those of the other opioid receptors bound to opioid antagonists .

Chemical Reactions Analysis

Nociceptin (1-7) is involved in various chemical reactions. For instance, it has been found that nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia . Also, it has been observed that nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .

Physical And Chemical Properties Analysis

The physical and chemical properties of Nociceptin (1-7) are complex. It is a peptide related to the opioid class of compounds but does not act at the classic opioid receptors . Its activation is associated with brain functions such as pain sensation and fear learning .

科学的研究の応用

Pain Management

Nociceptin (1-7) plays a significant role in the treatment of pain . The nociceptin/orphanin FQ receptor (NOP receptor) has emerged as a promising focus for the development of new pain therapies . The NOP receptor can be targeted to treat chronic pain with a limited range of unwanted effects . This serves as a suitable alternative to prototypical opioid morphine that could potentially lead to life-threatening effects caused by respiratory depression in overdose, as well as generate abuse and addiction .

Anxiety Treatment

The NOP receptor agonist has therapeutic applications for anxiety . Using Ro 64-6198 as a pharmacological tool highlighted therapeutic applications for NOP receptor agonist such as anxiety .

Neuropathic Pain Treatment

The NOP receptor agonist also has therapeutic applications for neuropathic pain . This is another area where Nociceptin (1-7) can be applied in scientific research .

Addiction Treatment

Nociceptin (1-7) has been found to have potential applications in the treatment of addiction . The NOP receptor agonist can be used in the treatment of addiction .

Treatment of Cough and Anorexia

The NOP receptor agonist has therapeutic applications for cough and anorexia . This highlights the diverse applications of Nociceptin (1-7) in scientific research .

Impact on Learning, Memory, and Motor Activity

Nociceptin (1-7) has been found to have effects on learning, memory, motor activity, and body temperature (hypothermia) . These effects are important considerations in the scientific research applications of Nociceptin (1-7) .

Role in Inflammation

Nociceptin and the nociceptin receptor (NOP) have been described as targets for the treatment of pain and inflammation . This suggests another potential application of Nociceptin (1-7) in scientific research .

Role in Stress-Related Disorders

The Nociceptin (1-7) system plays a role in the regulation of stress and stress-associated psychiatric disorders . This includes drug addiction, mood, anxiety, and food-related associated-disorders . Both NOP agonists and antagonists may represent effective therapeutic approaches for substances use disorder . Moreover, NOP antagonists can be useful to treat depression and feeding-related diseases, such as obesity and binge eating behavior, whereas the activation of NOP receptor by agonists could be a promising tool for anxiety .

作用機序

The mechanism of action of Nociceptin (1-7) is primarily through its interaction with the NOP receptor. It has been found that Nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia in mice . This suggests that Nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .

将来の方向性

The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .

特性

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLKXLQUDUFSD-FLSSTNBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778144 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nociceptin (1-7) | |

CAS RN |

178249-42-8 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Nociceptin (1-7) interact with the Nociceptin/Orphanin FQ receptor (ORL1) and what are the downstream effects?

A: While Nociceptin (1-7) is a fragment of the full Nociceptin peptide, research suggests it acts as a functional antagonist at the ORL1 receptor [, ]. This means it binds to the receptor but doesn't activate it like the full Nociceptin peptide. Specifically, Nociceptin (1-7) can block the hyperalgesia (increased pain sensitivity) usually induced by full Nociceptin []. The exact binding mechanism of Nociceptin (1-7) to ORL1 is still under investigation, but it's suggested to be different from how the full Nociceptin peptide interacts [].

Q2: What is the importance of the N-terminal region of Nociceptin for its interaction with ORL1?

A: Studies have shown that the N-terminal region, particularly the first three amino acids (Arg-Tyr-Tyr), is crucial for the binding of both Nociceptin and its analogs to the ORL1 receptor []. Specifically, the N-terminal Acetyl-Arginine of the antagonist Ac-RYYRIK-NH2 has been identified as a key structure for its binding to ORL1 []. This highlights the importance of the N-terminal region in mediating interactions with the receptor.

Q3: Does modifying the length of the Nociceptin peptide affect its vasodepressor activity?

A: Yes, research indicates that the length of the Nociceptin peptide chain is critical for its vasodepressor activity, specifically in the systemic vascular bed of rabbits []. While full Nociceptin and its analog [Tyr1]-Nociceptin induce dose-dependent decreases in systemic arterial pressure, shorter fragments like Nociceptin (2-17), (1-11), and (1-7) do not elicit this effect []. This suggests that the full peptide sequence is necessary for activating the receptor pathway responsible for the vasodepressor response.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)